4-cyano-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzene-1-sulfonamide
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Overview
Description
4-cyano-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzene-1-sulfonamide is a complex organic compound that features a benzene sulfonamide group, a cyano group, and a tetrahydrobenzothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzene-1-sulfonamide can be achieved through a multi-step process:
Formation of the Benzothiophene Moiety: The starting material, 4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene, can be synthesized via a cyclization reaction of a suitable precursor.
Introduction of the Sulfonamide Group: The benzothiophene derivative is then reacted with a sulfonyl chloride to introduce the sulfonamide group.
Attachment of the Cyano Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The sulfonamide group can participate in substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
4-cyano-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: Its interactions with biological molecules can be studied to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-cyano-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the cyano group can participate in polar interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
4-cyano-N-(4-hydroxyphenyl)benzene-1-sulfonamide: Similar structure but lacks the tetrahydrobenzothiophene moiety.
4-cyano-N-(4-methylphenyl)benzene-1-sulfonamide: Similar structure but has a methyl group instead of the hydroxyl group.
Uniqueness
The presence of the tetrahydrobenzothiophene moiety in 4-cyano-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzene-1-sulfonamide distinguishes it from other similar compounds. This moiety can enhance the compound’s binding affinity to certain biological targets and improve its pharmacokinetic properties.
Properties
Molecular Formula |
C16H16N2O3S2 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-cyano-N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C16H16N2O3S2/c17-10-12-3-5-13(6-4-12)23(20,21)18-11-16(19)8-1-2-15-14(16)7-9-22-15/h3-7,9,18-19H,1-2,8,11H2 |
InChI Key |
YICPPKWPSPWNCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CS2)C(C1)(CNS(=O)(=O)C3=CC=C(C=C3)C#N)O |
Origin of Product |
United States |
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